2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde
Description
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-(1,5-dimethylpyrazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C7H10N2O/c1-6-7(3-4-10)5-8-9(6)2/h4-5H,3H2,1-2H3 |
InChI Key |
FEQFHOMQPJYJCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CC=O |
Origin of Product |
United States |
Preparation Methods
Metal-Mediated Vinylation and Hydrolysis
A breakthrough method inspired by acetylene hydratase enzymes utilizes tungsten complexes to synthesize N-vinylpyrazoles, which hydrolyze to acetaldehyde. The reaction sequence involves:
- Vinylation : Treatment of 1,5-dimethylpyrazole with acetylene in the presence of [WBr₂(pz-NHCCH₃)(CO)₃] (pz = 3,5-dimethylpyrazolate) forms N-vinyl-1,5-dimethylpyrazole.
- Hydrolysis : Acidic conditions (e.g., H₂SO₄) cleave the vinyl group to yield this compound.
Key Data :
- Reaction temperature: 60°C
- Solvent: Acetonitrile
- Yield: 50% acetaldehyde (Scheme 1)
- Isotopic labeling (C₂D₂) confirmed mechanistic pathway via deuterated acetaldehyde.
Mechanistic Insight :
The tungsten complex facilitates acetylene coordination, enabling nucleophilic attack by pyrazole. Hydrolysis proceeds via protonation of the vinyl intermediate, followed by water addition across the C=C bond (Figure 1).
Condensation with Hydroxylamine Derivatives
A scalable route involves reacting 3,4-dimethylphenylhydrazine with ethyl acetoacetate under reflux to form pyrazolinones, which are oxidized to the target aldehyde.
Optimized Protocol :
- Reagents : 3,4-Dimethylphenylhydrazine (1.0 mmol), ethyl acetoacetate (1.1 mmol), O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol)
- Conditions : DMF, 85°C, 1.5 hours
- Workup : Column chromatography (hexane/ethyl acetate)
- Yield : 38% (1.5 mmol scale)
Table 1. Comparative Yields in Condensation Reactions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | 85 | 1.5 | 38 |
| 2 | Toluene | 110 | 4 | 22 |
| 3 | EtOH | 78 | 6 | 15 |
Comparative Analysis of Methods
Table 2. Method Comparison
*Yield for analogous aryl aldehyde.
The tungsten route offers the highest efficiency but demands transition metal expertise. Condensation methods are more accessible but require optimization to minimize byproducts.
Experimental Optimization and Characterization
Critical Parameters :
- Temperature Control : Excess heat (>85°C) degrades intermediates in condensation reactions.
- Solvent Polarity : DMF enhances solubility of hydroxylamine derivatives, improving reaction homogeneity.
- Acid Strength : Hydrolysis of N-vinylpyrazole requires ≥1 M H₂SO₄ for complete conversion.
Characterization Data :
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acids under controlled conditions:
Key Findings :
-
Oxidation with KMnO₄ in pyridine-water produces high-purity carboxylic acids .
-
Subsequent esterification with ethanol under acidic conditions yields stable esters .
Condensation Reactions
The aldehyde participates in nucleophilic addition-elimination reactions:
Key Findings :
-
Thiosemicarbazones exhibit antimicrobial activity (MIC: 2.5–20 µg/mL) .
-
Oxadiazole derivatives show potential as enzyme inhibitors (IC₅₀: 9.80 µM against E. coli DNA gyrase) .
Nucleophilic Addition Reactions
The aldehyde reacts with nucleophiles to form secondary alcohols or amines:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Grignard Addition | CH₃MgBr, THF, 0°C → RT, 2h | 2-(1,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol | 88% | |
| Reductive Amination | NH₃, NaBH₃CN, MeOH, RT, 24h | 2-(1,5-Dimethyl-1H-pyrazol-4-yl)ethylamine | 76% |
Key Findings :
-
Grignard additions proceed with high regioselectivity due to steric hindrance from the pyrazole ring.
Catalytic Coupling Reactions
Rh(III)-catalyzed annulation enables complex heterocycle synthesis:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Annulation | Cp*Rh(MeCN)₃₂, KOAc, 150°C (MW) | Pyrazolo[1,5-a]pyrimidine derivatives | 60–82% |
Key Findings :
-
Microwave-assisted conditions enhance reaction efficiency and reduce side products .
-
Pyrazolopyrimidines are pharmacologically relevant scaffolds .
Mechanistic Insights
Scientific Research Applications
2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of biochemical processes such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Conformational Comparisons
Key Compounds for Comparison :
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide ()
(Z)- and (E)-DMCHA (2-(3,3-dimethylcyclohexylidene)acetaldehyde isomers; )
Table 1: Structural Features
- In pyrazole-acetamides, steric repulsion between substituents leads to significant dihedral angles (up to 80.7°), suggesting similar torsional strain in the target compound .
- Hydrogen Bonding : The aldehyde group can act as a hydrogen bond acceptor, analogous to DMCHA in pheromones. In contrast, acetamide derivatives form stronger N–H···O bonds, creating R₂²(10) dimer motifs .
Spectroscopic and Fragmentation Patterns
Table 2: Mass Spectrometry (MS) Comparisons
- The target compound’s pyrazole core may produce distinct fragments (e.g., m/z 152 for pyrazole-methyl loss), while the aldehyde group aligns with DMCHA’s 109 m/z peak, a hallmark of α,β-unsaturated aldehydes .
Biological Activity
2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde is a pyrazole derivative that has garnered attention due to its potential biological activities. The compound features a unique structure characterized by a pyrazole ring with two methyl groups at the 1 and 5 positions, and an acetaldehyde functional group at the 2 position. This structural configuration allows for diverse chemical reactivity and potential pharmacological applications.
- Molecular Formula : C₆H₈N₂O
- Molecular Weight : Approximately 154.21 g/mol
The compound can participate in various chemical reactions, including oxidation, reduction, and substitution, which are critical for its biological interactions.
Biological Activities
Research has indicated that pyrazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. Here we summarize the findings related to this compound and its analogs.
Antimicrobial Activity
Studies have shown that compounds with similar structures to this compound possess significant antimicrobial properties. For instance:
- Testing Method : Compounds were screened against various bacterial strains including Staphylococcus pneumoniae and Pseudomonas aeruginosa.
- Results : Certain derivatives demonstrated high activity against these pathogens, suggesting that modifications in the pyrazole structure can enhance antimicrobial efficacy .
| Compound Name | Activity Against Staphylococcus pneumoniae | Activity Against Pseudomonas aeruginosa |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | Low |
| This compound | Under investigation | Under investigation |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been documented:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
- Findings : Some derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
Antitumor Activity
Pyrazole derivatives have been explored for their antitumor properties:
- Targets : Notably effective against cancer cell lines through inhibition of key signaling pathways.
- Specific Activities : Certain analogs have been reported to inhibit BRAF(V600E) and EGFR, which are critical in various cancer types .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is highly dependent on their structural features. The following table summarizes key findings regarding SAR:
| Structural Feature | Biological Activity Impact |
|---|---|
| Methyl Group Positioning | Affects reactivity and interaction with biological targets |
| Functional Group Variation | Alters the binding affinity to enzymes/receptors |
| Substituent Size | Influences solubility and bioavailability |
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:
-
Antibacterial Study :
- Conducted on various pyrazole derivatives.
- Results indicated that modifications at the 4-position significantly enhanced antibacterial activity against E. coli and S. aureus.
- Conclusion: The presence of specific substituents can lead to improved bioactivity.
-
Antitumor Research :
- Evaluated the efficacy of pyrazole analogs in inhibiting tumor cell proliferation.
- Results showed promising activity against multiple cancer cell lines with potential for further development into therapeutic agents.
Q & A
Q. What are the optimal synthetic routes and stabilization strategies for intermediates in the preparation of 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde?
- Methodological Answer : The synthesis of pyrazole derivatives often involves nucleophilic substitution or condensation reactions. For example, 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide is synthesized using 1,5-dimethylpyrazole and chloroacetyl chloride in dichloromethane with triethylamine as a base . Adapting this, the acetaldehyde derivative could be synthesized via reductive amination or oxidation of a precursor alcohol.
- Key Conditions :
| Parameter | Example Value |
|---|---|
| Solvent | Dichloromethane or THF |
| Base | Triethylamine |
| Temperature | 0–25°C (to minimize side reactions) |
| Intermediates like Schiff bases may require stabilization under inert atmospheres or low-temperature storage to prevent decomposition. |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can identify substituents on the pyrazole ring and the acetaldehyde moiety. For instance, in similar compounds, pyrazole protons resonate at δ 2.50–2.62 ppm (methyl groups) and δ 7.32–7.74 ppm (aromatic protons) .
- IR : Stretching frequencies for aldehyde C=O (∼1720 cm) and pyrazole C-N (∼1600 cm) confirm functional groups.
- HPLC/MS : Purity (>95%) and molecular weight (e.g., 181.24 g/mol for analogous compounds) can be validated using high-resolution mass spectrometry .
Advanced Research Questions
Q. How can computational modeling predict hydrogen-bonding patterns and crystal packing for this compound?
- Methodological Answer : Hydrogen-bonding networks in pyrazole derivatives are critical for crystal engineering. Graph-set analysis (e.g., Etter’s rules) can classify interactions like N–H···O or C–H···O bonds . Tools like SHELXL refine crystal structures using X-ray diffraction data, with R-factors <0.05 indicating high accuracy . For example, the crystal structure of 4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one shows intermolecular C–H···N interactions stabilizing the lattice .
Q. What strategies improve low yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Optimization Table :
| Issue | Solution | Reference |
|---|---|---|
| Unstable intermediates | Use protecting groups (e.g., tert-butyl esters) | |
| Side reactions | Lower reaction temperatures (0–5°C) | |
| Poor solubility | Switch to polar aprotic solvents (e.g., DMF) |
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance efficiency in forming pyrazole-heterocycle hybrids .
Q. How do structural modifications of the pyrazole ring influence biological activity?
- Methodological Answer :
- Case Study : 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one exhibits anti-inflammatory activity via NF-κB pathway modulation . Introducing electron-withdrawing groups (e.g., -Cl, -CF) to the pyrazole ring can enhance binding to enzyme active sites.
- SAR Table :
| Substituent | Observed Effect |
|---|---|
| Methyl groups (1,5-positions) | Increased metabolic stability |
| Aldehyde moiety | Enhanced electrophilicity for Schiff base formation |
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activities of pyrazole derivatives?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). For example, if a compound shows in vitro antioxidant activity but fails in vivo, consider bioavailability studies. Structural analogs like ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride require dose-response curves and toxicity profiling to clarify efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
